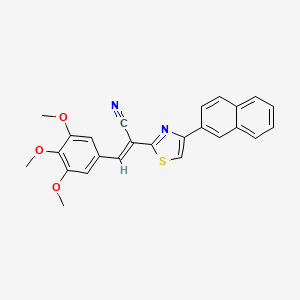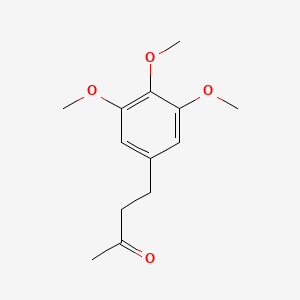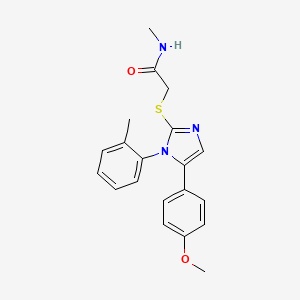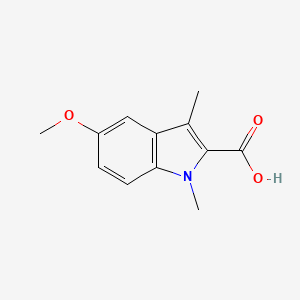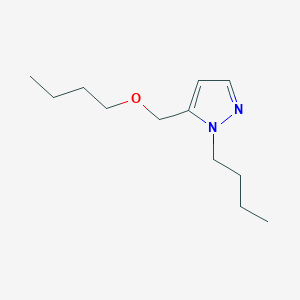
5-(butoxymethyl)-1-butyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(butoxymethyl)-1-butyl-1H-pyrazole, also known as BBP, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. BBP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings. In We will also discuss the scientific research applications of BBP and list future directions for further research.
Scientific Research Applications
5-(butoxymethyl)-1-butyl-1H-pyrazole has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications. One area of research where 5-(butoxymethyl)-1-butyl-1H-pyrazole has shown promise is in the field of cancer research. Studies have shown that 5-(butoxymethyl)-1-butyl-1H-pyrazole can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 5-(butoxymethyl)-1-butyl-1H-pyrazole has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses and cell survival.
Biochemical and Physiological Effects:
5-(butoxymethyl)-1-butyl-1H-pyrazole has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. 5-(butoxymethyl)-1-butyl-1H-pyrazole has also been shown to possess antioxidant properties, which may help to protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(butoxymethyl)-1-butyl-1H-pyrazole in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX, making it a useful tool for studying the inflammatory response. However, one limitation of using 5-(butoxymethyl)-1-butyl-1H-pyrazole is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 5-(butoxymethyl)-1-butyl-1H-pyrazole. One area of research is the development of 5-(butoxymethyl)-1-butyl-1H-pyrazole derivatives with improved selectivity and potency. Another area of research is the investigation of the potential use of 5-(butoxymethyl)-1-butyl-1H-pyrazole in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole and its potential applications in various experimental settings.
Synthesis Methods
5-(butoxymethyl)-1-butyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 1-butanol with 5-bromomethyl-1H-pyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-chloromethyl-1H-pyrazole with n-butyl bromide in the presence of a base such as sodium hydride. Both methods result in the formation of 5-(butoxymethyl)-1-butyl-1H-pyrazole as a white crystalline solid.
properties
IUPAC Name |
5-(butoxymethyl)-1-butylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-5-9-14-12(7-8-13-14)11-15-10-6-4-2/h7-8H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDSXKRPDJOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)COCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-butyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

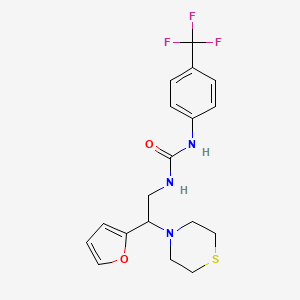

![Ethyl 4-[[2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2571236.png)
![N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]prop-2-enamide](/img/structure/B2571239.png)
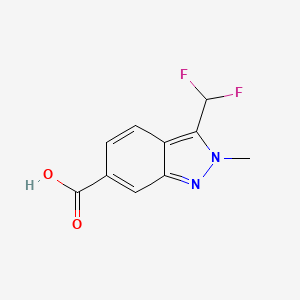

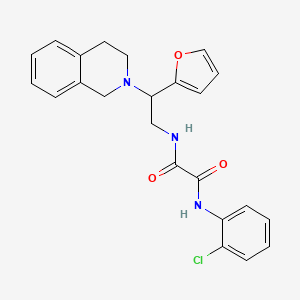
![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]acetamide](/img/structure/B2571243.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2571245.png)
